molecular formula C15H13N3O4S3 B2444175 N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 921583-58-6

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

Cat. No. B2444175
CAS RN: 921583-58-6
M. Wt: 395.47
InChI Key: GWTJRZYJYDRVBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide” can be represented by the InChI string: InChI=1S/C15H13N3O4S3/c1-24(19,20)14-8-7-13(16-17-14)11-4-2-5-12(10-11)18-25(21,22)15-6-3-9-23-15/h2-10,18H,1H3.


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on the synthesis of heterocyclic compounds incorporating sulfamoyl moieties, relevant for antimicrobial agents, described versatile methods involving reactions with various derivatives including thiophene and sulfonamide moieties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
  • The paper by Rozentsveig et al. (2013) detailed the one-pot synthesis method for producing heterocyclic compounds, which could involve the use of thiophene-2-sulfonamides in various stages of the synthesis process (Rozentsveig et al., 2013).

Potential Therapeutic Applications

  • The study by Alím et al. (2020) evaluated the inhibition effects of some thiophene-based sulfonamides on human carbonic anhydrase I and II isoenzymes, which are important in various physiological processes (Alím, Köksal, & Karaman, 2020).
  • Another research by Ghorab et al. (2015) synthesized novel series of sulfonamide derivatives and evaluated their anticancer activities, indicating the potential of sulfonamide derivatives in therapeutic applications (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Electrophysiological and Biochemical Studies

  • Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting the importance of sulfonamide groups in creating selective class III electrophysiological agents (Morgan et al., 1990).
  • In the context of drug metabolism, Zmijewski et al. (2006) discussed the application of biocatalysis for generating mammalian metabolites of biaryl-bis-sulfonamide compounds, which is crucial in understanding the metabolic pathways and effects of such compounds (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c1-24(19,20)14-8-7-13(16-17-14)11-4-2-5-12(10-11)18-25(21,22)15-6-3-9-23-15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTJRZYJYDRVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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